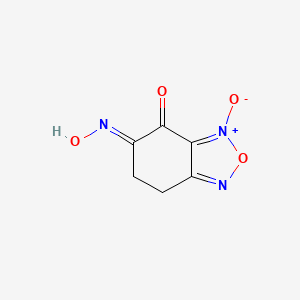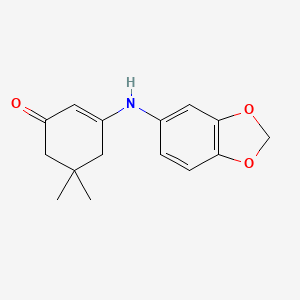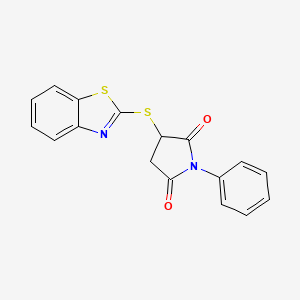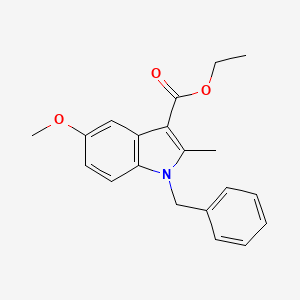
(5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group and a benzoxadiazol ring. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines or other derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the benzoxadiazol ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one: Lacks the 3-oxide group, resulting in different reactivity and properties.
(5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 2-oxide: Similar structure but with the oxide group in a different position, affecting its chemical behavior.
Uniqueness
The presence of the 3-oxide group in (5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide imparts unique chemical properties, such as increased reactivity and stability. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H5N3O4 |
|---|---|
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
(5E)-5-hydroxyimino-3-oxido-6,7-dihydro-2,1,3-benzoxadiazol-3-ium-4-one |
InChI |
InChI=1S/C6H5N3O4/c10-6-4(7-11)2-1-3-5(6)9(12)13-8-3/h11H,1-2H2/b7-4+ |
Clé InChI |
BBQJGQCZQJNWCP-QPJJXVBHSA-N |
SMILES isomérique |
C1C/C(=N\O)/C(=O)C2=[N+](ON=C21)[O-] |
SMILES canonique |
C1CC(=NO)C(=O)C2=[N+](ON=C21)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15009319.png)
![2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)

![3-[4-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15009344.png)



![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B15009371.png)
![4-methyl-N-[(2Z)-3-(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15009376.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B15009382.png)

![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009400.png)
![3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15009410.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide](/img/structure/B15009413.png)
